molecular formula C46H62N12O8 B14205571 L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-phenylalanyl-L-phenylalanyl-L-glutamine CAS No. 824959-25-3

L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-phenylalanyl-L-phenylalanyl-L-glutamine

Cat. No.: B14205571
CAS No.: 824959-25-3
M. Wt: 911.1 g/mol
InChI Key: SWPYZMTYVAGTCQ-IXPCYXQGSA-N
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Description

L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-phenylalanyl-L-phenylalanyl-L-glutamine is a complex peptide compound It is composed of multiple amino acids, including lysine, ornithine, tryptophan, phenylalanine, and glutamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-phenylalanyl-L-phenylalanyl-L-glutamine involves the stepwise coupling of the constituent amino acids. The process typically employs solid-phase peptide synthesis (SPPS) techniques, where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The coupling reactions are facilitated by activating agents such as carbodiimides (e.g., DCC) and coupling reagents like HOBt or HATU. The reaction conditions often include anhydrous solvents like DMF or DCM and are carried out under inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this peptide compound may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. The final product is typically cleaved from the resin using strong acids like TFA, followed by purification through techniques such as HPLC .

Chemical Reactions Analysis

Types of Reactions

L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-phenylalanyl-L-phenylalanyl-L-glutamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine derivatives .

Scientific Research Applications

L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-phenylalanyl-L-phenylalanyl-L-glutamine has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-phenylalanyl-L-phenylalanyl-L

Properties

CAS No.

824959-25-3

Molecular Formula

C46H62N12O8

Molecular Weight

911.1 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C46H62N12O8/c47-22-10-9-17-32(48)40(60)54-34(19-11-23-52-46(50)51)41(61)58-38(26-30-27-53-33-18-8-7-16-31(30)33)44(64)57-37(25-29-14-5-2-6-15-29)43(63)56-36(24-28-12-3-1-4-13-28)42(62)55-35(45(65)66)20-21-39(49)59/h1-8,12-16,18,27,32,34-38,53H,9-11,17,19-26,47-48H2,(H2,49,59)(H,54,60)(H,55,62)(H,56,63)(H,57,64)(H,58,61)(H,65,66)(H4,50,51,52)/t32-,34-,35-,36-,37-,38-/m0/s1

InChI Key

SWPYZMTYVAGTCQ-IXPCYXQGSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N

Origin of Product

United States

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